Phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester
Description
Phosphoric acid [5-(6-aminopurin-9-yl)-2-methyltetrahydrofuran-3-yl] ester (hereafter referred to as the target compound) is a nucleoside analogue with the molecular formula C₁₀H₁₄N₅O₅P and a molecular weight of 315.22 g/mol . It features a 6-aminopurine (adenine) base linked to a 2-methyltetrahydrofuran-3-yl ring system, with a monophosphate ester group at the 3-position.
Properties
Molecular Formula |
C10H14N5O5P |
|---|---|
Molecular Weight |
315.22 g/mol |
IUPAC Name |
[5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O5P/c1-5-6(20-21(16,17)18)2-7(19-5)15-4-14-8-9(11)12-3-13-10(8)15/h3-7H,2H2,1H3,(H2,11,12,13)(H2,16,17,18) |
InChI Key |
NFGZMOICZSFFLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Glycosylation
The attachment of the 6-aminopurine base to the 2-methyltetrahydrofuran sugar moiety is typically achieved via Mitsunobu coupling or Arbuzov reactions . For example:
-
Mitsunobu Coupling :
-
Arbuzov Reaction :
Sugar Modification
The 2-methyltetrahydrofuran ring is synthesized through:
-
Cycloaddition Reactions :
-
Protecting Group Strategies :
Phosphorylation Techniques
Phosphorylation of the 3'-hydroxyl group is critical for forming the phosphate ester. Methods include:
Chemical Phosphorylation
POCl₃-Mediated Phosphorylation
DCC-Mediated Coupling
Enzymatic Phosphorylation
-
Kinases :
Protecting Group Strategies
Selective protection ensures regiocontrol during multi-step synthesis:
Common Protecting Groups
| Group | Reagent | Deprotection Conditions |
|---|---|---|
| Acetyl | Acetic anhydride/Pyridine | NH₄OH/EtOH (45°C) |
| TBDMS | TBDMS chloride, imidazole | TBAF in THF |
| Benzyl | Benzyl bromide, NaH | H₂/Pd-C or BBr₃ |
-
Example Workflow :
Alternative Approaches
Prodrug Design
Phosphate triester prodrugs enhance bioavailability:
Solid-Phase Synthesis
-
Advantages :
Analytical Characterization
Post-synthesis validation ensures structural integrity:
Industrial-Scale Production
Key optimizations for large-scale synthesis:
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Plays a role in nucleotide analog studies, particularly in understanding DNA and RNA interactions.
Medicine: Investigated for its potential as a therapeutic agent, especially in antiviral and anticancer research.
Industry: Utilized in the development of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester exerts its effects involves its interaction with specific molecular targets. The aminopurine moiety can mimic natural nucleotides, allowing it to interfere with nucleic acid synthesis and function. This interaction can inhibit viral replication or induce apoptosis in cancer cells by disrupting critical cellular pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural Differences
Biochemical and Pharmacological Comparisons
Phosphate Group Configuration
- The target compound’s 3-phosphate ester distinguishes it from deoxy-AMP (5'-phosphate) and adenosine-3'-diphosphate (3'-diphosphate). This positioning may limit its incorporation into nucleic acids but could enable unique interactions with kinases or phosphatases .
- In contrast, ddATP ’s 5'-triphosphate group facilitates incorporation into DNA by polymerases, while its 2',3'-dideoxy structure prevents further elongation, a mechanism critical in antiviral therapies .
Sugar Modifications
- The 2-methyl group on the tetrahydrofuran ring in the target compound is absent in deoxy-AMP and ddATP.
- Phosphoaminophosphonic acid-adenylate ester () replaces the methyl with additional phosphate/phosphonic groups, increasing polarity and possibly altering substrate specificity for ATP-binding proteins .
Stability and Metabolism
- The target compound’s phosphate ester is more susceptible to hydrolysis than methylphosphonate analogues (), which exhibit greater metabolic stability due to the P-C bond .
- Compared to bis-benzyloxy-phosphorylated derivatives (), the target compound lacks prodrug-like protective groups, suggesting faster activation or degradation in vivo .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing Phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester, and how can reaction conditions be controlled to minimize by-products?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or phosphoramidite coupling, with precise control of reaction temperature (20–25°C), anhydrous solvents (e.g., tetrahydrofuran), and catalysts like 1H-tetrazole. Protecting groups (e.g., tert-butyldimethylsilyl) are critical for preserving the adenosine moiety's integrity during phosphorylation. Post-reaction quenching with aqueous NaHCO₃ and purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH gradient) minimize by-products .
Q. What chromatographic techniques are recommended for purifying this compound, and how can purity be validated?
- Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in H₂O/acetonitrile gradient) achieves >95% purity. Validation requires tandem mass spectrometry (MS/MS) for molecular weight confirmation (e.g., m/z 913.68 for C30H42N7O18P3S) and ¹H/³¹P NMR to verify phosphoester linkage integrity (δ 3.8–4.2 ppm for tetrahydrofuran protons; δ -1.5 ppm for phosphorus) .
Q. How does solvent polarity influence the stability of this compound during storage?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) enhance stability by reducing hydrolysis. Lyophilization followed by storage at -80°C under argon prevents degradation. Accelerated stability studies (40°C/75% RH for 14 days) coupled with LC-MS monitoring are recommended for shelf-life determination .
Advanced Research Questions
Q. How does the stereochemistry of the tetrahydrofuran ring affect the compound’s biochemical activity, and what analytical methods resolve isomeric forms?
- Methodological Answer : The (2R,3S,4R,5R) configuration is critical for adenosine receptor binding. Chiral HPLC (Chiralpak IA column, hexane/isopropanol) separates diastereomers. Circular dichroism (CD) spectroscopy confirms absolute configuration, while X-ray crystallography (resolution ≤1.2 Å) validates 3D structural alignment with target enzymes .
Q. What metabolic pathways involve this compound, and how can isotopic labeling (e.g., ¹³C/¹⁵N) track its catabolism?
- Methodological Answer : The compound acts as a nucleotide analog in purine metabolism, potentially inhibiting adenosine deaminase. Isotopic labeling at the C2 position of the purine ring (via ¹³C-glucose incorporation in E. coli cultures) enables tracking via LC-MS/MS. Metabolite identification requires collision-induced dissociation (CID) to distinguish phosphorylated intermediates .
Q. How do structural modifications at the methylphosphonate group alter interactions with nucleotide-binding enzymes?
- Methodological Answer : Replacing methylphosphonate with thiophosphate enhances resistance to phosphatases. Surface plasmon resonance (SPR) assays (KD measurement) and molecular docking (AutoDock Vina) quantify binding affinity to enzymes like kinases. Competitive inhibition assays (IC₅₀ determination) with ATP analogs validate specificity .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported enzymatic inhibition data for this compound?
- Methodological Answer : Variability in IC₅₀ values often arises from differences in assay conditions (e.g., Mg²⁺ concentration, pH). Standardization using recombinant enzymes (e.g., human adenosine kinase) in buffer systems (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) is critical. Cross-validation with isothermal titration calorimetry (ITC) ensures thermodynamic consistency .
Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?
- Methodological Answer : Yield disparities stem from unprotected hydroxyl groups leading to side reactions. Implementing real-time reaction monitoring (in situ IR spectroscopy for P=O bond formation) and strict anhydrous conditions (Schlenk line techniques) improve reproducibility. Batch-to-batch consistency requires QC via ³¹P NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
